[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol
Description
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-4,12H,5H2,1H3 |
InChI Key |
KFSISQIAJDGPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)CO)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol typically involves the reaction of pyridine derivatives with difluoroethyl reagents under controlled conditions. One common method involves the use of 2-(1,1-difluoroethyl)pyridine as a starting material, which is then subjected to a reduction reaction to introduce the methanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time . Additionally, the use of catalysts and automated monitoring systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the difluoroethyl group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions may include acidic or basic catalysts and appropriate solvents .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The methanol group can participate in hydrogen bonding and electrostatic interactions , affecting the compound’s overall activity . These interactions can modulate various biochemical pathways , leading to the observed effects .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity
- The 1,1-difluoroethyl group in the target compound provides intermediate lipophilicity (LogP ~0.98) compared to the more hydrophobic trifluoromethyl analog (LogP ~1.25) and the less lipophilic dimethoxymethyl derivative (LogP ~0.65). The ethyl chain in the difluoroethyl group balances solubility and membrane permeability, making it advantageous for oral bioavailability .
Metabolic Stability
- This contrasts with the piperidine derivative ([1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol), which lacks fluorinated alkyl chains but may face N-dealkylation metabolism .
Research Findings and Implications
Fluorination Strategies: The 1,1-difluoroethyl group offers a compromise between the metabolic stability of trifluoromethyl groups and the synthetic flexibility of non-fluorinated alkyl chains. Its introduction could improve solubility relative to CF3 analogs while retaining some metabolic resistance .
Drug Design Applications: Piperidine derivatives like [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol highlight the importance of core heterocycle selection; pyridine-based analogs may be preferable for peripheral targets, while piperidines are suited for CNS drugs .
Biological Activity
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted at the second position with a difluoroethyl group and a hydroxymethyl group at the fourth position. This configuration imparts distinct biological activities that are of significant interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₈F₂N O
- Molecular Weight : 172.18 g/mol
The difluoroethyl moiety enhances the compound's lipophilicity, improving its interaction with biological targets. The hydroxymethyl group contributes to its ability to form hydrogen bonds, which is crucial for binding with enzymes and receptors.
The biological activity of this compound can be attributed to several key mechanisms:
- Enhanced Binding Affinity : The difluoroethyl group increases metabolic stability and bioavailability, allowing for stronger interactions with specific receptors or enzymes.
- Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding, further enhancing the compound's interaction profile with biomolecules.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Compounds containing difluoromethyl groups have shown significant antimicrobial activity, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Study 2: Enzyme Interaction
In another investigation, docking studies were performed to assess the interaction of this compound with DprE1, an enzyme critical for mycobacterial cell wall biosynthesis. The compound demonstrated a favorable binding affinity, indicating potential as a therapeutic agent against tuberculosis .
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
